Cas no 28718-97-0 (5-Bromo-2-(4-bromophenyl)-1H-indole)

5-Bromo-2-(4-bromophenyl)-1H-indole is a brominated indole derivative with a molecular formula of C14H9Br2N. This compound features a dual bromine substitution at the 5-position of the indole ring and the para-position of the phenyl group, enhancing its reactivity and utility in cross-coupling reactions. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of bromine atoms facilitates further functionalization via metal-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
5-Bromo-2-(4-bromophenyl)-1H-indole structure
28718-97-0 structure
Product Name:5-Bromo-2-(4-bromophenyl)-1H-indole
CAS No:28718-97-0
MF:C14H9Br2N
MW:351.035961866379
MDL:MFCD05223994
CID:1039510
PubChem ID:70701113
Update Time:2025-05-20

5-Bromo-2-(4-bromophenyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-(4-bromophenyl)-1H-indole
    • 28718-97-0
    • CHEMBL3972848
    • DTXSID10743890
    • 1H-Indole, 5-bromo-2-(4-bromophenyl)-
    • DB-340698
    • MDL: MFCD05223994
    • Inchi: 1S/C14H9Br2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H
    • InChI Key: AHJIOTIVIOUCNA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(C1C=CC(=CC=1)Br)N2

Computed Properties

  • Exact Mass: 348.91017
  • Monoisotopic Mass: 348.91017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • PSA: 15.79

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